Orthogonal Allyl Propionate Protection vs. Fmoc-Gly-Gly-OH: Sequential Deprotection Capability
Fmoc-Gly-Gly-allyl propionate incorporates an allyl propionate ester orthogonal protecting group that remains intact under standard Fmoc-deprotection conditions (20% piperidine in DMF), whereas Fmoc-Gly-Gly-OH contains a free C-terminal carboxylic acid with no orthogonal protection capacity . This orthogonal protection enables sequential deprotection without intermediate purification steps—a capability absent in the OH-terminated comparator. The allyl group can be selectively removed via palladium-catalyzed cleavage (Pd(PPh3)4 with nucleophilic scavengers) or via one-pot olefin isomerization-oxidation methodology after Fmoc removal [1].
| Evidence Dimension | Number of orthogonally addressable functional groups |
|---|---|
| Target Compound Data | 2 (Fmoc amine protection + allyl ester protection) |
| Comparator Or Baseline | Fmoc-Gly-Gly-OH: 1 (Fmoc amine protection only) |
| Quantified Difference | 100% increase in orthogonal handle count |
| Conditions | Standard SPPS conditions; comparative functional group analysis |
Why This Matters
This enables on-resin orthogonal deprotection and site-specific conjugation without additional linker synthesis steps, reducing workflow complexity and improving overall yield.
- [1] Kajihara K, Arisawa M, Shuto S. A Method for Cleaving an Allyl Protecting Group at the Amide Nitrogen of Peptides by One-Pot Olefin Isomerization-Oxidation. J Org Chem. 2008;73(23):9491-9494. View Source
